Pitolisant

Übersicht

Beschreibung

Pitolisant ist ein Medikament, das in erster Linie zur Behandlung von übermäßiger Schläfrigkeit tagsüber bei Erwachsenen mit Narkolepsie eingesetzt wird. Es ist ein Histamin-3-Rezeptor-Antagonist und inverser Agonist, d.h. es blockiert und kehrt die Wirkung von Histamin am Histamin-3-Rezeptor um. Diese Verbindung verstärkt die Aktivität histaminerger Neuronen im Gehirn, was zur Verbesserung der Wachheit beiträgt .

Wissenschaftliche Forschungsanwendungen

Pitolisant hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung von Histamin-Rezeptor-Wechselwirkungen und zur Entwicklung neuer Histamin-Rezeptor-Antagonisten.

Biologie: Untersucht werden seine Auswirkungen auf histaminerge Neuronen und seine potenzielle Rolle bei der Modulation verschiedener biologischer Prozesse.

Medizin: Primär zur Behandlung von Narkolepsie und übermäßiger Schläfrigkeit tagsüber eingesetzt. .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es als Antagonist und inverser Agonist am Histamin-3-Rezeptor wirkt. Dieser Rezeptor ist an der Regulierung der Freisetzung von Histamin im Gehirn beteiligt. Durch Blockierung und Umkehrung der Wirkung von Histamin an diesem Rezeptor verstärkt this compound die Aktivität histaminerger Neuronen, was zu erhöhter Wachheit und Aufmerksamkeit führt . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der Histamin-3-Rezeptor und nachgeschaltete Signalwege, die die Neurotransmitterfreisetzung und die neuronale Aktivität regulieren .

Wirkmechanismus

Target of Action

Pitolisant primarily targets the histamine H3 receptor . This receptor subtype mediates the signals of histamine, a neurotransmitter, in the central nervous system and peripheral nervous system . The histamine H3 receptor plays a crucial role in maintaining wakefulness .

Mode of Action

This compound acts as a high-affinity competitive antagonist and an inverse agonist at the human histamine H3 receptor . It is thought to bind to the antagonist binding site of the H3 receptor, which is located within the transmembrane core just below the extracellular loops . By blocking histamine autoreceptors, this compound enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

Biochemical Pathways

The histamine H3 receptor negatively regulates histamine release and synthesis . This compound, by acting as an antagonist and inverse agonist, prevents the binding of endogenous histamine at the H3 receptor and produces a response opposite to that of endogenous histamine at the receptor . This leads to enhanced histaminergic activity in the brain .

Pharmacokinetics

It is known that this compound is administered orally .

Result of Action

This compound influences the activity of a subset of neurons by increasing the synchronous activity and modifying the population activity . It increases the activity of some neurons while decreasing the activity of others without affecting the mean neuronal activity across neurons . This results in an overall enhancement of wakefulness and alertness .

Action Environment

The action of this compound can be influenced by various environmental factors. It is known that the activity of histamine neurons and release of histamine are dynamically modulated by the arousal state , which could potentially influence the action of this compound.

Biochemische Analyse

Biochemical Properties

Pitolisant functions as a high-affinity competitive antagonist and inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, this compound enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain . It interacts with various biomolecules, including histamine H3 receptors, which are located within the transmembrane core just below the extracellular loops . This interaction prevents the binding of endogenous histamine, thereby enhancing histaminergic activity .

Cellular Effects

This compound influences various cellular processes by enhancing histaminergic activity in the brain . It affects cell signaling pathways by increasing the release of neurotransmitters such as acetylcholine, glutamate, gamma-aminobutyric acid (GABA), serotonin, and dopamine . This modulation of neurotransmitter release impacts gene expression and cellular metabolism, contributing to its wake-promoting effects . This compound’s ability to enhance histaminergic activity also plays a role in maintaining wakefulness and reducing excessive daytime sleepiness .

Molecular Mechanism

At the molecular level, this compound acts as an inverse agonist at the histamine H3 receptor . It binds to the antagonist binding site of the H3 receptor, located within the transmembrane core . This binding prevents the receptor from interacting with endogenous histamine, leading to an increase in histaminergic activity . This compound’s inverse agonism produces a response opposite to that of endogenous histamine, further enhancing histaminergic signaling . This mechanism of action contributes to its therapeutic effects in treating narcolepsy .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and effectiveness over time . Studies have demonstrated that this compound maintains its wake-promoting effects without significant changes in sleep architecture or sleep quality . Long-term treatment with this compound has been associated with sustained improvements in excessive daytime sleepiness and reductions in cataplexy attacks . These findings suggest that this compound remains effective and stable over extended periods in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Higher doses of this compound have been shown to enhance histaminergic neuron activity in mice brains, with this effect persisting after repeated administrations . Excessive doses may lead to adverse effects such as hyperactivity and increased anxiety . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is primarily metabolized by the liver enzymes CYP2D6 and CYP3A4 . The major non-conjugated metabolites include BP2.941 (piperidine N-oxide) and BP2.951 (5-aminovaleric acid) . These metabolites can further undergo conjugation with glycine or glucuronic acid and oxidation to a minimal extent . The involvement of these metabolic pathways ensures the effective breakdown and elimination of this compound from the body .

Transport and Distribution

Following oral administration, this compound is distributed equally between red blood cells and plasma . The apparent volume of distribution ranges from 1100 to 2825 liters . This compound’s distribution within cells and tissues is facilitated by its interaction with transporters and binding proteins . This distribution pattern ensures that this compound reaches its target sites, including the brain, to exert its therapeutic effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the brain, where it enhances histaminergic activity . It targets histamine H3 receptors located on the axon terminals and somas of histamine neurons . By modulating histamine release and synthesis, this compound influences neuronal activity and contributes to its wake-promoting effects . The subcellular localization of this compound is crucial for its ability to regulate histaminergic signaling and maintain wakefulness .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Pitolisant-Hydrochlorid erfolgt in mehreren Schritten, ausgehend von Piperidin und 1-Brom-3-chlorpropan. Der Prozess ist wirtschaftlich effizient und leicht skalierbar für die industrielle Produktion . Der allgemeine Syntheseweg umfasst:

Alkylierung: Piperidin wird mit 1-Brom-3-chlorpropan umgesetzt, um ein Zwischenprodukt zu bilden.

Substitution: Das Zwischenprodukt wird dann mit 4-Chlorphenylmagnesiumbromid umgesetzt, um das Endprodukt zu bilden.

Reinigung: Das Endprodukt wird gereinigt und in seine Hydrochloridsalzform umgewandelt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound-Hydrochlorid folgt dem gleichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess ist darauf ausgelegt, kostengünstig und effizient zu sein und eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pitolisant durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Struktur von this compound zu verändern, was möglicherweise seine pharmakologischen Eigenschaften beeinflusst.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei der Synthese und Modifikation von this compound üblich.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und metallorganische Verbindungen werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zur Bildung verschiedener oxidierter Derivate führen, während Substitutionsreaktionen verschiedene substituierte Analoga von this compound liefern können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Modafinil: Ein weiteres Medikament zur Behandlung von Narkolepsie und übermäßiger Schläfrigkeit tagsüber. Im Gegensatz zu Pitolisant wirkt Modafinil hauptsächlich auf den Dopamintransporter.

Natriumoxybat: Zur Behandlung von Narkolepsie mit Kataplexie eingesetzt. Es wirkt durch Modulation von Gamma-Aminobuttersäure (GABA)-Rezeptoren.

Methylphenidat: Häufig bei Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) und Narkolepsie eingesetzt.

Einzigartigkeit von this compound

This compound ist einzigartig in seinem Wirkmechanismus als Histamin-3-Rezeptor-Antagonist und inverser Agonist. Dieser einzigartige Mechanismus ermöglicht es ihm, die histaminerge Aktivität im Gehirn zu verstärken, was sich von den Mechanismen anderer Medikamente unterscheidet, die für ähnliche Indikationen eingesetzt werden .

Biologische Aktivität

Pitolisant, a novel medication primarily used for the treatment of excessive daytime sleepiness (EDS) associated with narcolepsy, has garnered attention due to its unique pharmacological profile. As a histamine H3 receptor antagonist and inverse agonist, it modulates neurotransmitter release in the brain, particularly enhancing histaminergic, cholinergic, and dopaminergic activity. This article delves into the biological activity of this compound, summarizing its mechanisms of action, pharmacological effects, and relevant case studies.

This compound's primary mechanism involves its action on the histamine H3 receptor:

- Histamine H3 Receptor : this compound exhibits high affinity as a competitive antagonist (Ki = 0.16 nM) and acts as an inverse agonist at the human H3 receptor (EC50 = 1.5 nM) . By blocking H3 autoreceptors, it increases the release of histamine and enhances overall neurotransmitter activity in the brain.

- Dopamine and Serotonin Modulation : Although this compound does not increase dopamine release in the striatal complex (including the nucleus accumbens), it preferentially enhances dopamine levels in the prefrontal cortex . It also acts as an antagonist at serotonin 5-HT2A receptors (Ki = 373 nM) .

Pharmacological Effects

This compound's pharmacological profile is characterized by its selectivity and minimal interaction with other receptor systems:

- Selectivity : It shows minimal interaction with various receptors associated with abuse potential, such as opioid receptors and GABA receptors .

- Neurotransmitter Release : this compound significantly increases acetylcholine release in areas such as the prefrontal cortex and hippocampus, which is crucial for enhancing arousal and cognitive function .

Table 1: Pharmacological Profile of this compound

| Receptor Type | Action | Ki Value (nM) | EC50 Value (nM) |

|---|---|---|---|

| Histamine H3 | Antagonist/Invers Agonist | 0.16 | 1.5 |

| Dopamine D3 | Antagonist | 1537 | Not Applicable |

| Serotonin 5-HT2A | Antagonist | 373 | Not Applicable |

| Sigma-1 | Antagonist | <10 | Not Applicable |

| Sigma-2 | Antagonist | 52 | Not Applicable |

Case Studies and Clinical Findings

Several studies have demonstrated the efficacy of this compound in clinical settings:

- Efficacy in Narcolepsy : A pivotal study showed that this compound significantly reduced excessive daytime sleepiness compared to placebo, with patients reporting improved alertness and reduced cataplexy episodes .

- Safety Profile : In a retrospective pharmacovigilance study, common adverse reactions included insomnia, headache, nausea, anxiety, and depression; these were consistent with previous safety data .

Eigenschaften

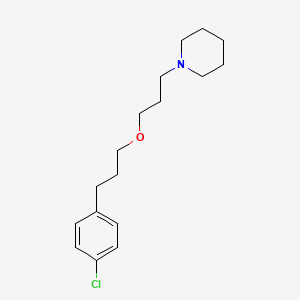

IUPAC Name |

1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19/h7-10H,1-6,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNACHAUCXXVJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957654 | |

| Record name | Pitolisant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Signalling of histaminergic neurons plays a key role in activating the arousal system with widespread projections to the whole brain via activating orexin receptors. Narcolepsy is characterized by insufficient neurotransmission by orexins, or hypocretins, which are excitatory peptides released by neurons located from the lateral hypothalamus. These neurons project to aminergic neurons, such as histaminergic or noradrenergic neurons, that are responsible for the effects of orexin and control of wakefulness. Histamine H3 receptors are presynaptic inhibitory autoreceptors that are located in the cerebral cortex, hypothalamus, hippocampus, and basal ganglia. H3 receptors promote the re-uptake of histamine at synaptic terminals and attenuate further histamine release into the synapse. By blocking H3 autoreceptors and increasing the levels of histamine transmitters at the synapse, pitolisant enhances the activity of histaminergic neurons and promotes wakefulness. Inverse agonism of pitolisant at H3 receptors also leads to enhanced synthesis and release of endogenous histamine over the basal level. Pitolisant acts as a high-affinity competitive antagonist (Ki 0.16 nM) and as an inverse agonist (EC50 1.5 nM) at the human H3 receptor and mediates its pharmacological action at the presynaptic level. It is thought to bind to the antagonist binding site of the H3 receptor, which is located within the transmembrane core just below the extracellular loops. Piperidines form a salt bridge with Glu206 in the membrane-spanning segment, and the hydroxyl of Tyr374 is H-bonded with the central oxygen of piperidine. Pitolisant displays high selectivity for H3 receptors compared to other histamine receptor subtypes. Pitolisant also modulates acetylcholine, noradrenaline and dopamine release in the brain by increasing the levels of neurotransmitters but does not increase dopamine release in the stratal complex, including the nucleus accumbens. At lower nanomolar concentrations, pitolisant acts as an inverse agonist at H3 receptors and enhances the release of endogenous histamine over the basal level. | |

| Record name | Pitolisant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11642 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

362665-56-3 | |

| Record name | Pitolisant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362665-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pitolisant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362665563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pitolisant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11642 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pitolisant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PITOLISANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BC83L4PIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pitolisant acts as a potent and highly selective histamine H3-receptor antagonist/inverse agonist. [, , , , , ] It binds to the H3 receptor, blocking the action of histamine and decreasing the inhibition of histamine release in the brain. [, , , ] This results in increased histaminergic neurotransmission, which promotes wakefulness. [, , , ]

A: By increasing histamine levels, this compound indirectly influences the activity of other neurotransmitter systems involved in wakefulness and alertness, including acetylcholine, norepinephrine, and dopamine. [, , ] This multifaceted action contributes to its therapeutic effects in narcolepsy. [, ]

A: The molecular formula of this compound is C17H24ClNO • HCl, and its molecular weight is 332.7 g/mol. []

A: While the provided research articles don't delve into detailed spectroscopic analysis, one study mentions the use of High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) detector at 268 nm for this compound quantification. []

A: One study subjected this compound formulations to stress testing under various conditions. [] While the exact conditions are not elaborated on, the study mentions the emergence of minor degradation products. [] This suggests the need for appropriate formulation strategies to ensure stability.

A: While the provided research doesn't detail specific formulation strategies, it does emphasize the importance of formulation for drug stability. [] Further research into different formulation approaches could potentially optimize this compound's delivery and efficacy.

A: this compound's relatively long half-life of around 10 hours [] allows for once-daily dosing. [, , , , , , , , , , , , , ] Its slow elimination contributes to its sustained therapeutic effects on excessive daytime sleepiness. [, , , , , , , , , , , , , ]

A: Yes, this compound demonstrates significant brain penetration. [] A study using a rat model found measurable concentrations of this compound in brain tissue after oral administration. [] This brain penetration is essential for its central action on histamine H3 receptors. []

A: Yes, preclinical studies have investigated the effects of this compound in animal models. [] One study compared its effects to amphetamine, modafinil, and solriamfetol in various in vivo models. [] Unlike the other drugs, this compound did not produce hyperlocomotion, behavioral sensitization, or hypophagia, suggesting a distinct pharmacological profile. []

A: Several randomized controlled trials have demonstrated the efficacy and safety of this compound in treating excessive daytime sleepiness (EDS) and cataplexy in adults with narcolepsy. [, , , , , , , , , , , , , ] These trials, including HARMONY-1 and HARMONY-CTP, showed significant improvements in subjective and objective measures of sleepiness and cataplexy frequency compared to placebo. [, , , , , , , , , , , , , ] Additionally, real-world studies and expanded access programs have further supported its clinical benefit and safety profile. [, , ]

A: While the focus is on the scientific aspects, it's important to acknowledge that like all medications, this compound can cause side effects. [, , , , , , ] The most common ones reported in clinical trials include headache, insomnia, nausea, and anxiety. [, , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.